

Application Notes and Protocols: Cardiopet® proBNP for Feline Occult Cardiomyopathy Screening

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Compound of Interest

Compound Name: *Cardiopet*

Cat. No.: *B3064052*

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Introduction

Feline occult (subclinical) cardiomyopathy, particularly Hypertrophic Cardiomyopathy (HCM), is a prevalent condition that often remains asymptomatic until the development of congestive heart failure (CHF), arterial thromboembolism, or sudden death.[1] Early detection is crucial for implementing management strategies that may delay the progression of the disease and improve outcomes. The **Cardiopet®** proBNP test is a quantitative immunoassay that measures the concentration of N-terminal pro-B-type natriuretic peptide (NT-proBNP) in feline plasma or serum.[2][3] This biomarker is released from cardiac myocytes in response to myocardial stretch and stress, making it a valuable tool for the early identification of cats at risk for heart disease.[2][3][4]

These application notes provide detailed information and protocols for utilizing the **Cardiopet®** proBNP assay for screening apparently healthy cats for occult cardiomyopathy.

Principle of the Assay

Cardiomyocytes produce the precursor hormone pro-B-type natriuretic peptide (proBNP) in response to increased myocardial wall stress and stretch, which are hallmarks of cardiomyopathies.[4] Upon release into circulation, proBNP is cleaved into the biologically

active C-terminal BNP and the more stable, inactive N-terminal fragment, NT-proBNP.[1][4] The concentration of circulating NT-proBNP is proportional to the degree of myocardial stress and the severity of heart disease.[5] The **Cardiopet®** proBNP test is an enzyme-linked immunosorbent assay (ELISA) designed to specifically quantify feline NT-proBNP.[6]

Data Presentation

Interpretive Guidelines for **Cardiopet®** proBNP in Asymptomatic Cats

NT-proBNP Concentration (pmol/L)	Interpretation	Recommended Action
< 100	Normal.[7]	Clinically significant heart disease is unlikely. Routine monitoring is recommended.
≥ 100	Abnormal.[7]	Indicates increased myocardial stretch and stress. Further diagnostic investigation, such as echocardiography, is recommended to diagnose and stage potential cardiac disease.[7]

Diagnostic Performance of NT-proBNP in Detecting Occult Cardiomyopathy

The following table summarizes data from various studies on the diagnostic accuracy of NT-proBNP testing for the detection of occult cardiomyopathy in felines.

Study Population	Test	Cut-off (pmol/L)	Sensitivity	Specificity	Reference
Apparently healthy cats in general practice	Point-of-care NT-proBNP ELISA	N/A (Qualitative)	43%	96%	[8]
Apparently healthy cats with heart murmurs in general practice	Point-of-care NT-proBNP ELISA	N/A (Qualitative)	71%	92%	[8]
Asymptomatic cats referred for cardiac evaluation	Point-of-care NT-proBNP ELISA	N/A (Qualitative)	85% (for moderate to severe disease)	85% (for moderate to severe disease)	[9]
Maine Coon cats with subclinical HCM	Quantitative NT-proBNP	≤100	44% (for severe disease)	Not specified	[10] [11]
Maine Coon cats with subclinical HCM	Quantitative NT-proBNP	≤40	55% (for severe disease)	Not specified	[10] [11]

Note: Sensitivity and specificity can vary depending on the study population, the prevalence of disease, and the gold standard used for diagnosis (typically echocardiography).

Experimental Protocols

Subject Selection and Enrollment

For research and screening purposes, enroll apparently healthy adult cats.^[8] Exclusion criteria should include:

- Age < 1 year.^[8]
- Clinical signs of illness.^[8]
- History of medical conditions requiring treatment within the last 30 days.^[8]
- Serum creatinine > 2.8 mg/dL.^[8]
- Systolic blood pressure > 170 mm Hg.^[8]
- Serum total T4 > 4.0 µg/dL.^[8]
- Current medication administration.^[8]

Sample Collection and Handling

Sample Type: Serum or EDTA plasma.^[12]

Procedure:

- Collect approximately 1-2 mL of whole blood via venipuncture.
- For serum, collect blood in a red-top tube. Allow the blood to clot at room temperature for 20-30 minutes.
- For plasma, collect blood in a lavender-top (EDTA) tube.
- Centrifuge the sample at approximately 1,000-2,000 x g for 10 minutes to separate the serum or plasma.
- Transfer the serum or plasma to a clean, labeled tube.
- If the assay is not performed immediately, store the sample refrigerated at 2-8°C for up to 72 hours.^[6] For longer storage, freeze at -20°C or colder.

Analyte Stability: The second-generation **Cardiopet®** proBNP assay has improved analyte stability.[6] In serum, NT-proBNP is stable for at least 72 hours at 4°C.[6]

Cardiopet® proBNP ELISA Protocol (Generalized)

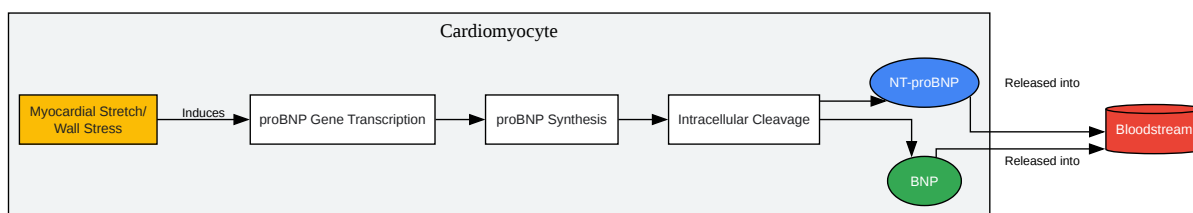
The following is a generalized protocol for a sandwich ELISA. For the specific **Cardiopet®** proBNP test, always refer to the manufacturer's detailed instructions for use.

- Preparation: Bring all reagents and samples to room temperature before use.
- Standard Curve Preparation: Prepare a series of standards with known NT-proBNP concentrations according to the manufacturer's instructions.
- Sample Addition: Pipette a specific volume of standards, controls, and patient samples into the appropriate wells of the antibody-coated microplate.
- Incubation: Incubate the plate for a specified time at a specific temperature to allow the NT-proBNP in the samples to bind to the immobilized antibodies.
- Washing: Wash the wells multiple times with the provided wash buffer to remove any unbound substances.
- Detection Antibody Addition: Add the enzyme-linked detection antibody to each well.
- Incubation: Incubate the plate to allow the detection antibody to bind to the captured NT-proBNP.
- Washing: Repeat the washing step to remove any unbound detection antibody.
- Substrate Addition: Add the substrate solution to each well. The enzyme on the detection antibody will react with the substrate to produce a color change.
- Incubation: Incubate the plate in the dark for a specified time to allow for color development.
- Stopping the Reaction: Add a stop solution to each well to terminate the reaction.
- Reading the Plate: Read the absorbance of each well at a specific wavelength using a microplate reader.

- Data Analysis: Calculate the NT-proBNP concentration of the samples by comparing their absorbance to the standard curve.

Visualizations

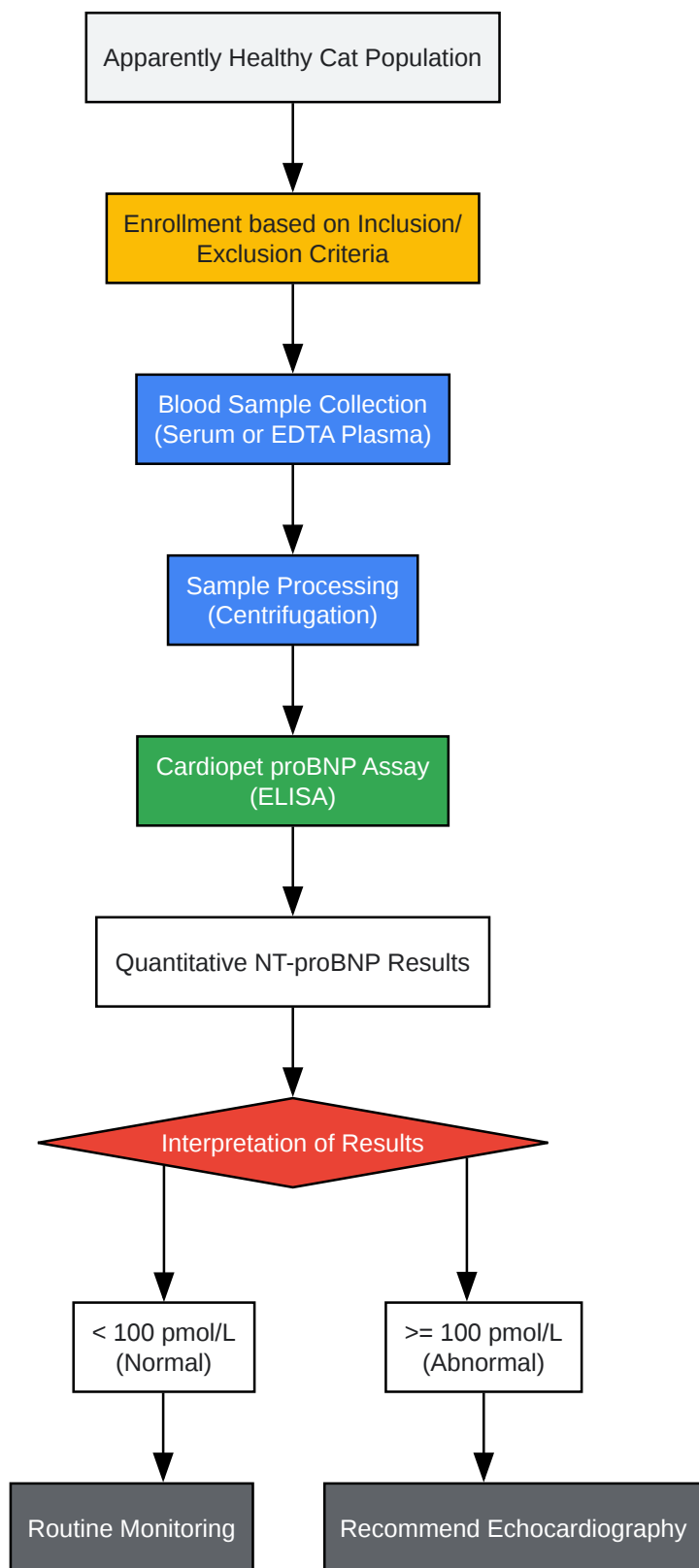
NT-proBNP Release Signaling Pathway



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Caption: NT-proBNP release from a cardiomyocyte in response to myocardial stress.

Experimental Workflow for Feline Occult Cardiomyopathy Screening



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